Amiprophos-Methyl Competitive Tubulin Binding: Ki = 5 μM vs. Oryzalin Kd = 117 nM in Tobacco Tubulin
Amiprophos-methyl (APM), the methyl ester analog of amiprophos, competitively inhibits [¹⁴C]oryzalin binding to purified tobacco (Nicotiana tabacum cv Bright Yellow-2) tubulin with an inhibition constant (Kᵢ) of 5 μM [1]. This binding occurs at the same or overlapping site as the dinitroaniline herbicide oryzalin, which binds with a dissociation constant (Kd) of 117 nM. The approximately 43-fold difference in affinity indicates that while both compounds target plant tubulin, amiprophos-methyl forms a moderate-affinity complex that may interact preferentially with microtubule ends rather than tubulin dimers in solution. At the lowest APM concentration tested, short microtubules were redistributed into 2.7-fold longer microtubules without a substantial decrease in total polymer mass, a phenomenon consistent with end-to-end annealing enhanced by APM binding [1].
| Evidence Dimension | Tubulin binding affinity (inhibition constant) |
|---|---|
| Target Compound Data | Amiprophos-methyl Ki = 5 μM |
| Comparator Or Baseline | Oryzalin Kd = 117 nM |
| Quantified Difference | Ki / Kd ≈ 43-fold difference; 2.7-fold increase in microtubule length at low APM concentration |
| Conditions | Purified tobacco tubulin; quasi-equilibrium binding; pH 6.9, 23°C |
Why This Matters
This quantitative binding data establishes that amiprophos-methyl engages plant tubulin via a moderate-affinity, competitive mechanism distinct from the high-affinity binding of oryzalin, which informs selection for experiments requiring differential microtubule perturbation or end-specific modulation.
- [1] Murthy, J.V., Kim, H.H., Hanesworth, V.R., Hugdahl, J.D., Morejohn, L.C. (1994). Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl. Plant Physiology, 105(1): 309-320. View Source
